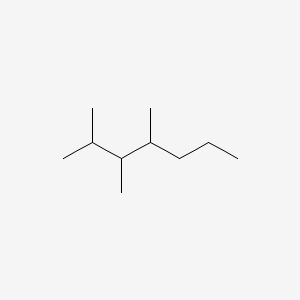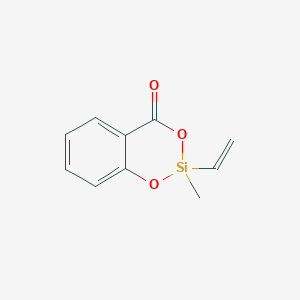
2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one is an organic compound that belongs to the class of benzodioxasilin derivatives This compound is characterized by its unique structure, which includes a benzodioxasilin ring fused with an ethenyl and methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one can be achieved through several methods. One common approach involves the reaction of a suitable benzodioxasilin precursor with ethenyl and methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The ethenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Applications De Recherche Scientifique
2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one include other benzodioxasilin derivatives with different substituents. Examples include:
- 2-Methyl-2H,4H-1,3,2-benzodioxasilin-4-one
- 2-Ethenyl-2H,4H-1,3,2-benzodioxasilin-4-one
Uniqueness
What sets this compound apart is its specific combination of ethenyl and methyl groups, which confer unique reactivity and properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of advanced materials.
Propriétés
Numéro CAS |
54049-02-4 |
|---|---|
Formule moléculaire |
C10H10O3Si |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
2-ethenyl-2-methyl-1,3,2-benzodioxasilin-4-one |
InChI |
InChI=1S/C10H10O3Si/c1-3-14(2)12-9-7-5-4-6-8(9)10(11)13-14/h3-7H,1H2,2H3 |
Clé InChI |
KHQGHBKGPGYSLX-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(OC2=CC=CC=C2C(=O)O1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




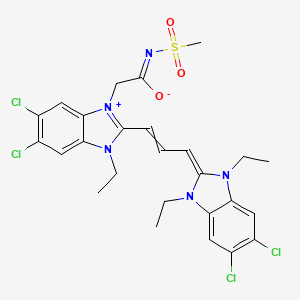
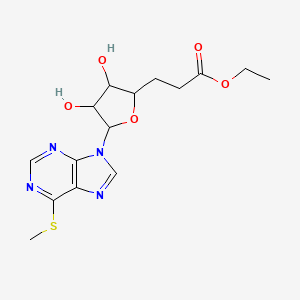
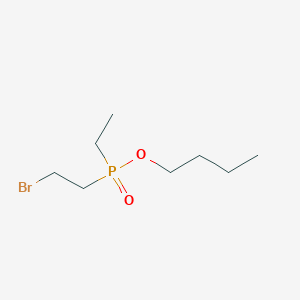

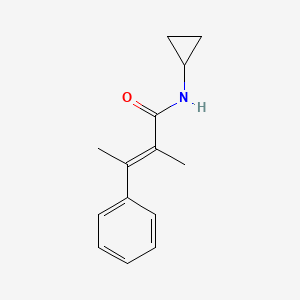
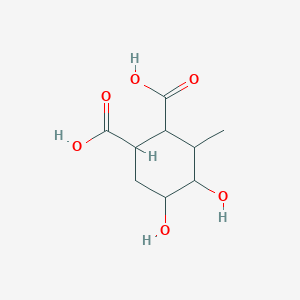

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)

![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
